molecular formula C17H21N3O2 B12414775 Defluoro-decarboxyl Ofloxacin-d3

Defluoro-decarboxyl Ofloxacin-d3

Cat. No.: B12414775
M. Wt: 302.39 g/mol
InChI Key: WOQOMBVQEWCELR-BMSJAHLVSA-N
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Preparation Methods

The synthesis of Defluoro-decarboxyl Ofloxacin-d3 involves several steps. One common method includes dissolving Ofloxacin in ethanol and adding a few drops of concentrated sulfuric acid. The reaction mixture is then refluxed for 48 hours . This process results in the formation of this compound. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

Defluoro-decarboxyl Ofloxacin-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

302.39 g/mol

IUPAC Name

2-methyl-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraen-10-one

InChI

InChI=1S/C17H21N3O2/c1-12-11-22-17-14(19-9-7-18(2)8-10-19)4-3-13-15(21)5-6-20(12)16(13)17/h3-6,12H,7-11H2,1-2H3/i2D3

InChI Key

WOQOMBVQEWCELR-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=C3C4=C(C=C2)C(=O)C=CN4C(CO3)C

Canonical SMILES

CC1COC2=C(C=CC3=C2N1C=CC3=O)N4CCN(CC4)C

Origin of Product

United States

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